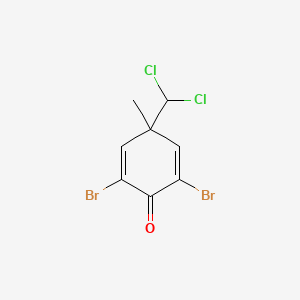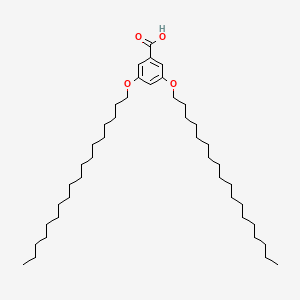
Benzene, 1-chloro-2-(2-chloro-3,3,3-trifluoro-1-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-chloro-2-(2-chloro-3,3,3-trifluoro-1-propenyl)- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chloro group and a trifluoromethylated propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-2-(2-chloro-3,3,3-trifluoro-1-propenyl)- typically involves the chlorination of benzene derivatives followed by the introduction of the trifluoromethylated propenyl group. One common method involves the use of chlorinating agents such as chlorine gas (Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃) to introduce the chloro group. The trifluoromethylated propenyl group can be introduced through a Friedel-Crafts alkylation reaction using appropriate reagents and conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and alkylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Substitution Reactions: Benzene, 1-chloro-2-(2-chloro-3,3,3-trifluoro-1-propenyl)- can undergo electrophilic aromatic substitution reactions, where the chloro group can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation reactions, leading to the formation of various oxidized products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can be used for nitration reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro-substituted derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Benzene, 1-chloro-2-(2-chloro-3,3,3-trifluoro-1-propenyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-2-(2-chloro-3,3,3-trifluoro-1-propenyl)- involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The chloro and trifluoromethyl groups can influence the reactivity and stability of the compound, affecting its interactions with enzymes, receptors, and other biomolecules. The specific pathways and targets depend on the context of its application, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
Benzene, 1-chloro-2-(trifluoromethyl)-: This compound has a similar structure but lacks the propenyl group, making it less reactive in certain contexts.
Benzene, 1-chloro-4-(trifluoromethyl)-: Another similar compound with the trifluoromethyl group in a different position, affecting its chemical properties and reactivity.
Benzene, 2-chloro-1,3,5-trimethyl-: This compound has multiple methyl groups, which can influence its steric and electronic properties.
Properties
CAS No. |
122246-98-4 |
|---|---|
Molecular Formula |
C9H5Cl2F3 |
Molecular Weight |
241.03 g/mol |
IUPAC Name |
1-chloro-2-(2-chloro-3,3,3-trifluoroprop-1-enyl)benzene |
InChI |
InChI=1S/C9H5Cl2F3/c10-7-4-2-1-3-6(7)5-8(11)9(12,13)14/h1-5H |
InChI Key |
VRGINYQNPZQUMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



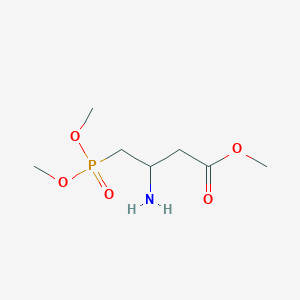
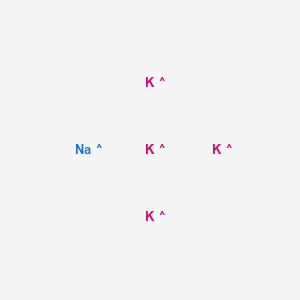
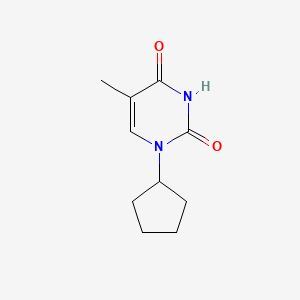
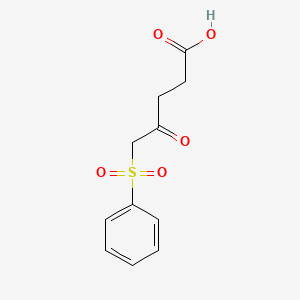

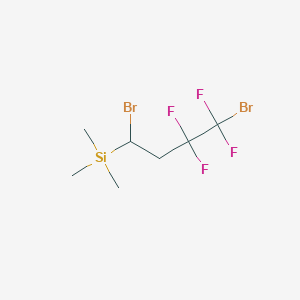
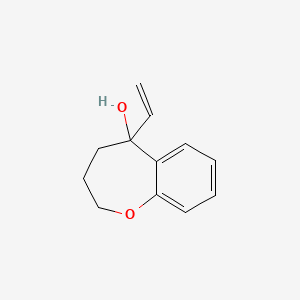
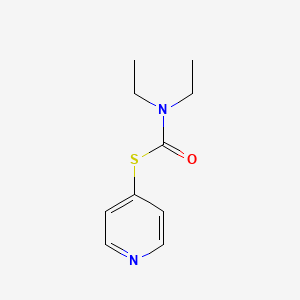
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
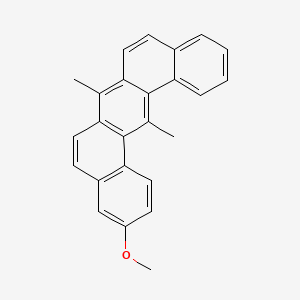
![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)
